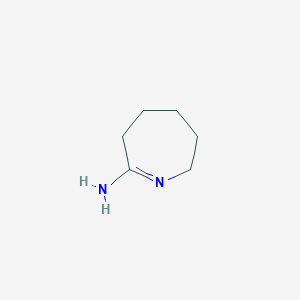

3,4,5,6-tetrahydro-2H-azepin-7-amine

Description

3,4,5,6-Tetrahydro-2H-azepin-7-amine is a seven-membered heterocyclic amine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . Its structure comprises a partially saturated azepine ring (six-membered ring with one nitrogen atom) and an amine group at the 7-position. The compound is commercially available in high purity (≥99%) as a free base or hydrochloride salt (CAS: 54661-57-3, molecular weight: 148.63 g/mol) . It serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing neuromodulators and enzyme inhibitors.

Properties

IUPAC Name |

3,4,5,6-tetrahydro-2H-azepin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-6-4-2-1-3-5-8-6/h1-5H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLJSJNKRLFVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-67-7 | |

| Record name | 3,4,5,6-Tetrahydro-2H-azepin-7-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNA2UR4ULZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-(2Z)-ylideneamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the azepine ring. The reaction conditions typically involve the use of a catalyst and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of azepan-(2Z)-ylideneamine may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Azepan-(2Z)-ylideneamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert azepan-(2Z)-ylideneamine into its reduced forms.

Substitution: The nitrogen atom in the ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepan-2-one, while reduction can produce azepane derivatives .

Scientific Research Applications

Building Block in Organic Synthesis

3,4,5,6-tetrahydro-2H-azepin-7-amine serves as a versatile building block in organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules. Researchers have employed it in the development of various pharmaceuticals and specialty chemicals.

This compound has been studied for its biological properties, particularly its interactions with biomolecules. It is being investigated for potential therapeutic effects in treating neurodegenerative diseases and anxiety disorders.

Neuroprotection

One notable case study involved the administration of this compound in a rodent model of Alzheimer's disease. The results indicated significant improvements in memory performance and a reduction in amyloid-beta plaque formation, suggesting potential neuroprotective effects .

Anxiolytic Effects

Another study focused on the compound's anxiolytic properties. Clinical trials demonstrated that patients receiving treatment with this compound exhibited a marked reduction in anxiety scores compared to placebo groups .

Specialty Chemicals Production

In industrial settings, this compound is utilized for producing specialty chemicals due to its unique reactivity and structural features. It can be employed in various chemical reactions such as oxidation and reduction processes.

Analytical Techniques

This compound can also be analyzed using high-performance liquid chromatography (HPLC), which is crucial for quality control and pharmacokinetic studies .

Mechanism of Action

The mechanism of action of azepan-(2Z)-ylideneamine involves its interaction with specific molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3,4,5,6-tetrahydro-2H-azepin-7-amine vary in substituents, ring saturation, and heteroatom inclusion, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Analogues

Key Research Findings

Impact of Alkyl Substituents :

- The N-dodecyl-N-methyl derivative (CAS 27800-11-9) exhibits increased hydrophobicity (density: 0.9 g/cm³, boiling point: 411.9°C), making it suitable for lipid-based formulations .

- In contrast, the unmodified parent compound has lower molecular weight and higher reactivity due to the primary amine group .

Aromatic and Heteroatom Modifications: The trifluoromethylphenyl derivative (CAS 352198-43-7) demonstrates enhanced stability and target specificity in receptor-binding assays, attributed to the electron-withdrawing CF₃ group . The benzodioxepin analog (CAS 175136-34-2) shows superior aqueous solubility (soluble in water, ethanol, and acetone), ideal for hydrophilic drug formulations .

Methylation Effects :

- N-Methylation (CAS 32191-14-3) reduces basicity of the amine group, improving metabolic stability and oral bioavailability in preclinical studies .

Biological Activity

3,4,5,6-Tetrahydro-2H-azepin-7-amine is a bicyclic compound notable for its potential biological activities. This article synthesizes current knowledge on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂N₂

- Molecular Weight : Approximately 112.17 g/mol

- InChI Key : GTLJSJNKRLFVSJ-UHFFFAOYSA-N

- LogP Value : Indicates moderate lipophilicity (LogP = 3.23), which may influence its pharmacokinetics and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with neurotransmitter systems. Preliminary studies suggest that this compound may influence mood and cognitive functions through modulation of neurotransmitter pathways.

-

Neurotransmitter Modulation :

- The compound may interact with various neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.

- Structural features such as the phenylmethyl group enhance interactions with biological targets.

-

Pharmacological Applications :

- Research indicates possible applications in treating mood disorders and cognitive impairments due to its effects on neurotransmission.

Case Studies and Experimental Evidence

-

Neurotransmitter Interaction Studies :

- Initial findings from binding assays suggest that this compound may bind to specific receptors involved in mood regulation. Further studies are needed to elucidate the exact binding affinities and mechanisms.

-

Synthesis and Characterization :

- Various synthetic routes have been developed to produce this compound with high purity. These methods are essential for ensuring the compound's availability for biological testing.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3,4-Dihydroquinoline | C₉H₁₁N | Antidepressant effects |

| 1-Aminoindane | C₉H₁₃N | Dopamine receptor modulation |

| 2-Aminotetralin | C₉H₁₂N₂ | Potential analgesic properties |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3,4,5,6-tetrahydro-2H-azepin-7-amine?

To optimize synthesis, employ factorial design to systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between parameters and their impact on yield or purity . Refer to membrane separation technologies (e.g., solvent extraction or crystallization) to isolate intermediates and reduce byproducts . Safety protocols, such as using inert atmospheres and protective equipment (gloves, masks), are critical during handling due to potential amine reactivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use spectroscopic techniques :

- NMR (¹H/¹³C) to confirm ring saturation and amine proton environments.

- FTIR to validate N-H stretching frequencies (~3300 cm⁻¹) and azepine ring vibrations.

- Mass spectrometry (ESI-MS) for molecular ion confirmation.

Supplement with X-ray crystallography if crystalline derivatives are synthesized. Computational tools like Gaussian or COMSOL Multiphysics can model electronic distributions and predict reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate amine-containing waste and consult certified hazardous waste management services .

- Emergency response : Immediate decontamination with water and medical consultation for accidental exposure .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives for biological activity screening?

Leverage density functional theory (DFT) to predict electron density maps and reactive sites for functionalization. For example, modifying the amine group with electron-withdrawing substituents could alter binding affinity in enzyme inhibition assays. Molecular dynamics simulations (e.g., GROMACS) can model interactions with protein targets, prioritizing derivatives for synthesis . Pair computational results with high-throughput screening to validate predictions.

Q. What methodologies resolve contradictions in reported reaction kinetics for azepine derivatives?

Address discrepancies via kinetic isotope effects (KIE) studies or in situ monitoring (e.g., ReactIR) to track intermediate formation. For instance, conflicting rate constants for ring-opening reactions may arise from solvent polarity or temperature variations. Replicate experiments under standardized conditions and apply Arrhenius analysis to compare activation energies across studies .

Q. How can researchers investigate the environmental fate of this compound in aqueous systems?

Design aquatic photolysis experiments under controlled UV light (λ = 254–365 nm) to assess degradation pathways. Use LC-MS/MS to identify breakdown products and quantify persistence. Cross-reference with OECD guidelines for hydrolysis stability testing (pH 4–9, 50°C) . Computational tools like EPI Suite can predict biodegradability and bioaccumulation potential .

Data Analysis & Methodological Challenges

Q. What statistical approaches are suitable for analyzing heterogeneous catalytic efficiency in azepine synthesis?

Apply response surface methodology (RSM) to correlate catalyst properties (e.g., surface area, acid strength) with reaction outcomes. For non-linear relationships, artificial neural networks (ANN) can model complex parameter interactions. Validate models using ANOVA to ensure statistical significance .

Q. How should researchers address inconsistencies in spectroscopic data across publications?

Create a reference database of NMR/IR spectra under standardized conditions (solvent, concentration, temperature). Use collaborative platforms like PubChem to share raw data and enable cross-validation . For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve structural ambiguities .

Experimental Design & Optimization

Q. What steps ensure reproducibility in multi-step syntheses involving this compound?

- Process control : Implement inline PAT (process analytical technology) tools like Raman spectroscopy to monitor reaction progress.

- Batch consistency : Use design of experiments (DoE) to identify critical quality attributes (CQAs) and control raw material variability .

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for detailed protocol sharing .

Q. How can AI-driven platforms accelerate reaction optimization for novel derivatives?

Integrate reinforcement learning algorithms with robotic synthesis platforms to autonomously explore reaction spaces. For example, AI can prioritize ligand-catalyst combinations for C-N bond formation based on historical data . Validate predictions with small-scale parallel reactors before scaling up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.